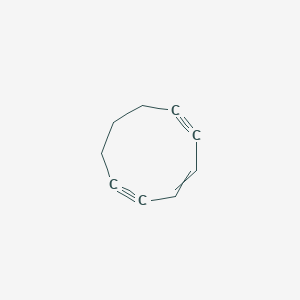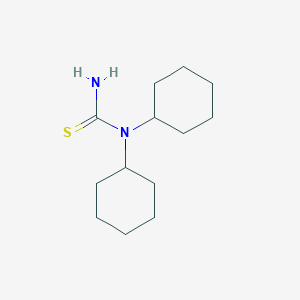
Cyclonon-3-ene-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclonon-3-ene-1,5-diyne is an organic compound with the molecular formula C₉H₈. It belongs to the class of enediynes, which are characterized by the presence of two triple bonds and one double bond within a nine-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclonon-3-ene-1,5-diyne typically involves the cyclization of linear precursors containing alkyne and alkene functionalities. One common method is the Sonogashira coupling reaction, which involves the coupling of terminal alkynes with halogenated alkenes in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Cyclonon-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the alkyne positions, leading to the formation of substituted enediynes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Organolithium reagents, Grignard reagents
Major Products: The major products formed from these reactions include diketones, hydrogenated enediynes, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cyclonon-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: The compound’s ability to generate reactive intermediates makes it a candidate for targeted drug delivery systems.
Industry: It is used in the development of advanced materials with unique electronic and mechanical properties.
Mecanismo De Acción
The mechanism of action of Cyclonon-3-ene-1,5-diyne involves the formation of reactive intermediates through cyclization reactions. One notable mechanism is the Bergman cyclization, where the enediyne undergoes a cycloaromatization to form a highly reactive 1,4-benzenoid diradical . This diradical can abstract hydrogen atoms from biological molecules, leading to DNA cleavage and cell death. This property is particularly valuable in the development of anticancer therapies.
Comparación Con Compuestos Similares
Cyclonon-3-ene-1,5-diyne can be compared with other enediynes, such as:
Calicheamicin: A potent antitumor antibiotic featuring an enediyne unit.
Dynemicin: Another enediyne antibiotic known for its DNA-cleaving ability.
Esperamicin: Similar to calicheamicin, it exhibits strong anticancer activity.
Uniqueness: this compound is unique due to its specific ring size and the positioning of its triple and double bonds, which confer distinct reactivity and stability compared to other enediynes .
Propiedades
Número CAS |
115227-59-3 |
|---|---|
Fórmula molecular |
C9H8 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
cyclonon-3-en-1,5-diyne |
InChI |
InChI=1S/C9H8/c1-2-4-6-8-9-7-5-3-1/h1-2H,7-9H2 |
Clave InChI |
QNRBXHBCGFJMRA-UHFFFAOYSA-N |
SMILES canónico |
C1CC#CC=CC#CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)



![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)


![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)

![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
